- Preparation of 3-tetrazolylpyrazolopyridines as cardiovascular agents, World Intellectual Property Organization, , ,
Cas no 956010-87-0 (3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine)
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine structure](https://fr.kuujia.com/scimg/cas/956010-87-0x500.png)
956010-87-0 structure
Nom du produit:3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Numéro CAS:956010-87-0
Le MF:C7H4F3N3
Mégawatts:187.121971130371
MDL:MFCD13178059
CID:1027878
PubChem ID:53439479
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Propriétés chimiques et physiques
Nom et identifiant
-
- 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 3-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
- 3-Trifluomethyl-7-aza-1H-indazloe
- 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (ACI)
- PB34756
- 3-(trifluoromethyl)-1h-pyrazolo[3,4-b]-pyridine
- SCHEMBL1496225
- 956010-87-0
- DS-12786
- SY097349
- DB-012057
- CS-0030490
- AKOS016001361
- Q-103537
- MFCD13178059
- DTXSID60701940
- 3-(Trifluoromethyl)pyrazolo[3,4-b]pyridine
-
- MDL: MFCD13178059
- Piscine à noyau: 1S/C7H4F3N3/c8-7(9,10)5-4-2-1-3-11-6(4)13-12-5/h1-3H,(H,11,12,13)
- La clé Inchi: TVDKAMJFPZJIKB-UHFFFAOYSA-N
- Sourire: FC(C1C2C(=NC=CC=2)NN=1)(F)F
Propriétés calculées
- Qualité précise: 187.03600
- Masse isotopique unique: 187.03573163g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 1
- Complexité: 194
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 41.6Ų
- Le xlogp3: 1.7
Propriétés expérimentales
- Le PSA: 41.57000
- Le LogP: 1.97670
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB448414-250 mg |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine; . |
956010-87-0 | 250MG |
€74.60 | 2022-06-10 | ||
TRC | T797355-100mg |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 100mg |
$ 65.00 | 2022-06-02 | ||
Apollo Scientific | PC904498-10g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 95% | 10g |
£169.00 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR425-200mg |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 97% | 200mg |
63.0CNY | 2021-07-12 | |
TRC | T797355-50mg |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 50mg |
$ 50.00 | 2022-06-02 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T81190-1g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 97% | 1g |
¥53.0 | 2024-07-18 | |
abcr | AB448414-10 g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine; . |
956010-87-0 | 10g |
€362.20 | 2022-06-10 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20121995-5G |
3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 97% | 5g |
¥ 475.00 | 2023-04-12 | |
Alichem | A049000055-5g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 95% | 5g |
$374.57 | 2023-08-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JR425-5g |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine |
956010-87-0 | 97% | 5g |
1028.0CNY | 2021-07-12 |
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -75 °C; 4 h, -75 °C
1.2 -75 °C → 40 °C; 40 °C → -75 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C
1.2 -75 °C → 40 °C; 40 °C → -75 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -75 °C; 4 h, -75 °C
1.2 -75 °C → 40 °C; 40 °C → -75 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C
1.2 -75 °C → 40 °C; 40 °C → -75 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; -75 °C; -75 °C → 70 °C; 6 h, 70 °C
Référence
- Fused pyrazole derivatives as cardiovascular agents, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 4 h, -75 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; 6 h, 70 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; 6 h, 70 °C
Référence
- Identification of acidic heterocycle-substituted 1H-pyrazolo[3,4-b]pyridines as soluble guanylate cyclase stimulatorsBioorganic & Medicinal Chemistry Letters, 2013, 23(5), 1197-1200,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt → reflux; overnight, reflux
Référence
- N-Pyrazolo[3,4-b]pyridinyl benzamide derivatives as Raf inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 4 h, -78 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; -78 °C → -40 °C; -40 °C → -75 °C; 6 h, -75 °C → 70 °C
1.2 Reagents: Hydrazine hydrate (1:1) ; -78 °C → -40 °C; -40 °C → -75 °C; 6 h, -75 °C → 70 °C
Référence
- Use of 3-(trifluoromethyl)-1H-pyrazolo-[3,4-b]pyridine as a versatile building blockTetrahedron, 2015, 71(34), 5597-5601,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 10 h, reflux
Référence
- Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride as intermediate of riociguat for treating human chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary arterial hypertension (PAH), China, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt → reflux; overnight, reflux
Référence
- Preparation of 1H-pyrazolo[3,4-b]pyridine compounds useful for inhibiting Raf kinase, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; -5 - 0 °C; -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; 6 h, 60 °C
1.4 Reagents: Water ; 30 min, 100 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Hydrazine hydrate (1:1) ; 6 h, 60 °C
1.4 Reagents: Water ; 30 min, 100 °C
Référence
- Preparation of azabicyclo compounds and salts thereof as inhibitors of heat-shock proteins HSP 90, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 18 h, rt; 35 min, 100 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, rt; 20 min, 100 °C
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; overnight, rt; 20 min, 100 °C
Référence
- Preparation of 4-(fused pyrazolyl) phenylmethylamines which potentiate AMPA receptor, World Intellectual Property Organization, , ,
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Raw materials
- 2-Fluoro-3-trifluoroacetylpyridine
- 2-Fluoropyridine
- 1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Preparation Products
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Littérature connexe
-
Ashok Kale,Nagaraju Medishetti,Sirisha Kanugala,Ganesh Kumar C,Krishnaiah Atmakur Org. Biomol. Chem. 2019 17 3186
956010-87-0 (3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine) Produits connexes
- 2172079-14-8({1-amino(phenyl)methylcyclohexyl}methanesulfonyl fluoride)
- 1094954-89-8(5-amino-1-3-(propan-2-yloxy)propyl-1,2-dihydropyridin-2-one)
- 1226457-63-1(7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 1094433-04-1(4-bromo-N1-(3-methoxypropyl)benzene-1,2-diamine)
- 1262018-95-0(3-(5,4'-Bis(trifluoromethyl)biphenyl-2-yl)-acrylic acid)
- 1708168-86-8(2-[4-Amino-5-(3,4,5-trimethoxy-phenyl)-pyrazol-1-yl]-ethanol)
- 143306-65-4(4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester)
- 1334146-32-5(4-amino-4-(trifluoromethyl)cyclohexan-1-ol)
- 1935601-29-8(1-(4-fluoro-2-methoxyphenyl)prop-2-en-1-one)
- 1351589-39-3(1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl-N-(3-nitrophenyl)piperidine-4-carboxamide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:956010-87-0)3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Pureté:99%
Quantité:25g
Prix ($):239.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:956010-87-0)3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête